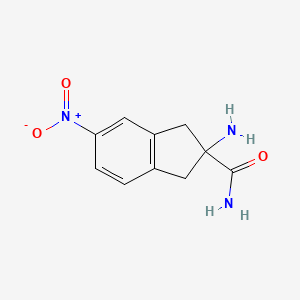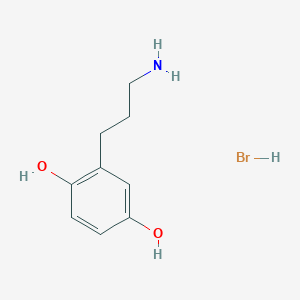
1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)-
Übersicht
Beschreibung
1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- is a compound that features a piperidine moiety attached to a tetrahydronaphthalenol structure. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is widely used in the synthesis of various organic compounds, including medicinal products . The tetrahydronaphthalenol structure provides additional stability and potential biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- typically involves the following steps:
Formation of the Piperidine Moiety: Piperidine can be synthesized through the hydrogenation of pyridine using cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment to Tetrahydronaphthalenol: The piperidine moiety is then attached to the tetrahydronaphthalenol structure through a series of reactions, including cyclization, cycloaddition, and annulation.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- include:
Evodiamine: A piperidine alkaloid with antiproliferative and antimetastatic effects.
Matrine: Another piperidine alkaloid with various biological activities.
Uniqueness
What sets 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- apart from these similar compounds is its unique combination of the piperidine moiety with the tetrahydronaphthalenol structure. This combination provides distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
100632-50-6 |
|---|---|
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
5-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H23NO/c18-16-9-5-7-14-13(6-4-8-15(14)16)12-17-10-2-1-3-11-17/h5,7,9,13,18H,1-4,6,8,10-12H2 |
InChI-Schlüssel |
BQSZWSBIRSECFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2CCCC3=C2C=CC=C3O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzofuran, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B8549382.png)



![4-Bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene](/img/structure/B8549424.png)
![n4-Hydroxy-2-isobutyl-n1-(9-oxo-1,8-diaza-tricyclo[10.6.1.013,18]nonadeca-12(19),13,15,17-tetraen-10-yl)-succinamide](/img/structure/B8549428.png)
![Carbamic acid,[2-amino-4-cyano-5-(methylpropylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8549436.png)

![8-Quinolinesulfonamide,n-[[(4,6-dichloro-2-pyrimidinyl)amino]carbonyl]-](/img/structure/B8549447.png)
